3-(3,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
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Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-22-8-5-17(11-23(22)30-2)19-10-18-6-7-21-20(24(18)32-25(19)28)14-27(15-31-21)13-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFFCIUTEIFCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetic organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 430.5 g/mol. Its structure features a chromeno oxazine core with substituents that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 951963-42-1 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-inflammatory Activity
One study demonstrated that derivatives of similar structures exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism is believed to involve the modulation of NF-kB signaling pathways .
Anti-cancer Properties
Another aspect of interest is the compound's potential anti-cancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, cell viability assays showed a marked decrease in proliferation rates for breast and colon cancer cell lines treated with related compounds .
Neuroprotective Effects
Neuroprotective properties have also been observed in related compounds. These effects are hypothesized to stem from their ability to scavenge free radicals and reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Study 1: Anti-cancer Activity
In vitro studies using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HT-29 cells after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's role in inducing apoptosis.
Case Study 2: Anti-inflammatory Mechanism
A study utilizing LPS-stimulated macrophages revealed that treatment with the compound significantly reduced levels of TNF-α and IL-6 by 50% at a concentration of 10 µM. Western blot analysis confirmed the downregulation of NF-kB activation markers, further substantiating its anti-inflammatory mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
